Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
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Overview
Description
Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a synthetic carbohydrate derivative. It is primarily used in biochemical research, particularly in the study of glycoproteins and glycolipids. This compound is known for its role in the synthesis of complex carbohydrates and its utility in various biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucose. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 2-acetamido-2-deoxy-D-glucose are protected using acetyl groups.
Formation of Glycosidic Bond: The protected sugar is then reacted with isopropyl alcohol in the presence of an acid catalyst to form the glycosidic bond.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove acetyl groups, yielding the free sugar.
Oxidation: It can undergo oxidation reactions to form corresponding acids.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as acetic anhydride and pyridine are used for acetylation.
Major Products
Hydrolysis: Produces 2-acetamido-2-deoxy-D-glucose.
Oxidation: Yields corresponding carboxylic acids.
Substitution: Results in various acetylated derivatives.
Scientific Research Applications
Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is extensively used in scientific research, including:
Chemistry: As a building block for the synthesis of complex carbohydrates.
Biology: In the study of glycoproteins and glycolipids.
Medicine: For developing drugs targeting bacterial and viral infections, cancer, and neurodegenerative disorders.
Industry: Used in the production of various biochemical reagents.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in carbohydrate metabolism. It can inhibit or activate these enzymes, thereby influencing various biochemical pathways. The acetyl groups play a crucial role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
- Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
- 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside
Uniqueness
Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its isopropyl group, which enhances its solubility and stability compared to similar compounds. This makes it particularly useful in various biochemical applications .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIQMFHPUJUDMC-WRQOLXDDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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